molecular formula C22H24BNO6S B1461916 4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid CAS No. 913835-48-0

4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid

Cat. No. B1461916
CAS RN: 913835-48-0
M. Wt: 441.3 g/mol
InChI Key: RIXQVRAJIJXTLD-UHFFFAOYSA-N
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Description

“4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid” is a chemical compound with the CAS RN®: 913835-48-0 . It is manufactured by Combi-Blocks and is stored at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 441.31 . Its IUPAC name is 4-{[bis(4-methoxybenzyl)amino]sulfonyl}phenylboronic acid . The InChI code is 1S/C22H24BNO6S/c1-29-20-9-3-17(4-10-20)15-24(16-18-5-11-21(30-2)12-6-18)31(27,28)22-13-7-19(8-14-22)23(25)26/h3-14,25-26H,15-16H2,1-2H3 .

Scientific Research Applications

Supramolecular Chemistry and Material Science

Boronic acids, including phenylboronic acids and derivatives, have been utilized in the design and synthesis of supramolecular assemblies. These assemblies exploit the formation of O–H⋯N hydrogen bonds between heteroatoms and the boronic acid group, leading to structures with potential applications in catalysis, sensor design, and molecular recognition (Pedireddi & Seethalekshmi, 2004).

Proton Exchange Membranes

Sulfonated poly(arylene ether sulfone)s, which can be related to sulfamoyl-substituted phenylboronic acids through their sulfonate functionalities, have been developed as proton exchange membranes (PEMs) for fuel cell applications. These materials demonstrate high proton conductivity and stability, making them suitable for use in fuel cells (Kim, Robertson, & Guiver, 2008).

Medicinal Chemistry and Drug Development

The sulfamoyl group is a critical feature in many drug molecules. Sulfamates, for example, have been shown to be important functional groups in medicinal chemistry. The stability of these groups to various conditions makes the compounds containing them suitable for multi-step synthesis, illustrating the potential of 4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid in drug development and synthesis (Reuillon et al., 2012).

Organic Synthesis and Catalysis

Boronic acids play a crucial role in organic synthesis, especially in cross-coupling reactions. The ability of phenylboronic acid derivatives to participate in these reactions makes them valuable building blocks for the synthesis of complex organic molecules. This suggests potential uses for this compound in facilitating such transformations (Godoy et al., 2011).

Corrosion Inhibition

Derivatives of phenylboronic acid, including those with sulfamoyl and methoxy groups, have been investigated as corrosion inhibitors for metals. These compounds show promise in protecting metals from corrosion, highlighting an industrial application of this compound in materials science and engineering (Singh & Quraishi, 2016).

Safety and Hazards

The compound is intended for research purposes only and is not for use as a medicine, food, or household item . For safety information, please refer to the Material Safety Data Sheet (MSDS) .

Biochemical Analysis

Biochemical Properties

4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The boronic acid group in the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. It has been shown to interact with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue . Additionally, the sulfonamide group can interact with carbonic anhydrase enzymes, further expanding its range of biochemical interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression profiles, affecting cellular functions such as proliferation, apoptosis, and differentiation . Furthermore, the compound’s interaction with metabolic enzymes can lead to shifts in cellular metabolism, impacting energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid group binds to the active sites of enzymes, inhibiting their activity by forming a covalent bond with nucleophilic residues such as serine or threonine . This inhibition can block substrate access to the enzyme, effectively reducing its catalytic activity. Additionally, the sulfonamide group can interact with metal ions in metalloenzymes, disrupting their function . These interactions can lead to changes in gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in long-term studies. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its effects on cellular function can change over extended periods, with some studies reporting a gradual decrease in enzyme inhibition and cellular response . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular metabolism and gene expression, although the magnitude of these effects may diminish over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes and alter cellular functions without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These adverse effects are likely due to the compound’s interaction with off-target enzymes and proteins, leading to unintended biochemical disruptions . Threshold effects have also been noted, where a minimum effective dose is required to achieve significant biochemical and cellular changes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered energy production and biosynthesis . Additionally, its interaction with amino acid metabolism enzymes can affect the synthesis and degradation of various amino acids . These metabolic effects can have downstream consequences on cellular function and overall organismal health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it is then distributed to various cellular compartments . Binding proteins in the cytoplasm and organelles can facilitate its localization and accumulation in specific regions, influencing its biochemical activity . The compound’s distribution within tissues can also affect its overall efficacy and toxicity in vivo .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its effectiveness in modulating cellular processes . The localization of the compound within subcellular structures can also impact its stability and degradation, influencing its long-term effects on cellular function .

properties

IUPAC Name

[4-[bis[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BNO6S/c1-29-20-9-3-17(4-10-20)15-24(16-18-5-11-21(30-2)12-6-18)31(27,28)22-13-7-19(8-14-22)23(25)26/h3-14,25-26H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXQVRAJIJXTLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BNO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661238
Record name (4-{Bis[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

913835-48-0
Record name B-[4-[[Bis[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-{Bis[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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